molecular formula C5H7Cl2NO B3052439 3,3-dichloropiperidin-2-one CAS No. 41419-12-9

3,3-dichloropiperidin-2-one

Cat. No. B3052439
Key on ui cas rn: 41419-12-9
M. Wt: 168.02 g/mol
InChI Key: RDVZKTUYZCMKJY-UHFFFAOYSA-N
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Patent
US07153960B2

Procedure details

A solution of piperidin-2-one (42, 25.0 g, 252.2 mmol) in CHCl3 (250 mL) was treated with PCl5 (158 g, 756.5 mmol, 3.0 equiv) at 0–5° C., and the resulting reaction mixture was stirred at 0–5° C. for 10 min before being warmed up to reflux for 2 h. When HPLC showed the reaction was complete, the reaction mixture was cooled down to 5–10° C. before being transferred into an ice water (500 mL) with caution. The resulting mixture was stirred at 0–5° C. for 1 h before being gradually warmed up to room temperature for 12 h. The two layers were separated, and the aqueous layer was extracted with CH2Cl2(4×50 mL). The combined organic extracts were washed with saturated NaCl aqueous solution (50 mL), dried over MgSO4, and concentrated in vacuo. The residual solids were treated with 30% EtOAc/hexane (50 mL) before being collected by filtration. The crude pale-yellow solids were dried in vacuo at 30–35° C. for 12 h to afford the desired 3,3-dichloro-piperidin-2-one (43, 27.96 g, 42.36 g theoretical, 66%) as bright-yellow oil, which solidified upon standing at room temperature in vacuo. For 43, CIMS m/z 166/170 (M+−H, C5H7Cl2NO).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
158 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4]C[C:2]1=[O:7].P(Cl)(Cl)(Cl)(Cl)Cl.[CH:14]([Cl:17])(Cl)[Cl:15]>>[Cl:15][C:14]1([Cl:17])[CH2:4][CH2:5][CH2:6][NH:1][C:2]1=[O:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
158 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 0–5° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
before being warmed up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to 5–10° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0–5° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2(4×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaCl aqueous solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residual solids were treated with 30% EtOAc/hexane (50 mL)
FILTRATION
Type
FILTRATION
Details
before being collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude pale-yellow solids were dried in vacuo at 30–35° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1(C(NCCC1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27.96 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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